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Compound of Interest

Compound Name: 2,6-Dinitrophenol

Cat. No.: B026339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity and lethality of different

dinitrophenol (DNP) isomers. The information is compiled from toxicological databases and

research literature to support researchers and professionals in the fields of drug development

and toxicology. This document summarizes key quantitative data, outlines experimental

methodologies for toxicity assessment, and illustrates the primary mechanism of action.

Executive Summary
Dinitrophenols are a class of synthetic organic compounds with six different isomers. The

toxicity of these isomers varies significantly, with 2,4-DNP and 2,6-DNP being the most potent.

The primary mechanism of toxicity for all DNP isomers is the uncoupling of oxidative

phosphorylation in mitochondria, which disrupts cellular energy production and leads to a rapid

increase in metabolic rate and body temperature. This guide presents a comparative overview

of the available toxicity data for the six DNP isomers.

Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute lethality of

dinitrophenol isomers. The primary endpoint for comparison is the median lethal dose (LD50),

which is the dose required to cause death in 50% of the tested animal population.
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Isomer
Rat (Intraperitoneal LD50,
mg/kg)

Mouse (Intraperitoneal
LD50, mg/kg) at 18-21°C

2,3-Dinitrophenol 190 230

2,4-Dinitrophenol 35 43

2,5-Dinitrophenol 150 273[1]

2,6-Dinitrophenol 38 45

3,4-Dinitrophenol 98 120

3,5-Dinitrophenol 45 60

Data for Rat and Mouse (at 18-21°C) from Harvey (1959) as cited in the ATSDR Toxicological

Profile for Dinitrophenols.

Experimental Protocols
Detailed experimental protocols for the key comparative study by Harvey (1959) were not

available in the public domain. However, a general methodology for determining the acute

intraperitoneal LD50 in rodents is described below.

General Protocol for Acute Intraperitoneal LD50
Determination in Rodents
This protocol is a generalized representation of how an acute toxicity study to determine the

median lethal dose (LD50) via intraperitoneal injection in a rodent model (e.g., rats or mice)

would be conducted.

1. Objective: To determine the single dose of a dinitrophenol isomer that is lethal to 50% of the

test animal population when administered via the intraperitoneal route.

2. Animal Model:

Species: Typically, mice or rats are used.

Strain: A common laboratory strain is used (e.g., Sprague-Dawley for rats, BALB/c for mice).
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Sex: Often, one sex is used, or both are used to assess for sex-specific differences in

toxicity.

Age and Weight: Young adult animals within a defined weight range are used to ensure

consistency.

Acclimation: Animals are acclimated to the laboratory environment for a specified period

(e.g., at least 5 days) before the study begins. They are housed in standard cages with

controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to standard

chow and water.

3. Test Substance Preparation: The dinitrophenol isomer is dissolved or suspended in a

suitable vehicle (e.g., saline, corn oil, or a solution with a solubilizing agent like DMSO). The

concentration is adjusted to allow for the administration of appropriate volumes based on the

animal's body weight.

4. Experimental Design:

Dose Selection: A range of doses is selected based on preliminary range-finding studies or

historical data. The doses are typically spaced geometrically.

Groups: Animals are randomly assigned to several dose groups and a control group (vehicle

only). Each group typically consists of 5-10 animals.

Administration: The test substance is administered as a single intraperitoneal injection. The

volume of the injection is typically kept constant across all groups, with the concentration of

the test substance varying.

5. Observations:

Mortality: The number of deaths in each group is recorded at regular intervals for a specified

observation period (e.g., 24 hours, 48 hours, and then daily for up to 14 days).

Clinical Signs: Animals are observed for signs of toxicity, such as changes in behavior,

appearance, respiratory rate, and the presence of convulsions or tremors. The time of onset,

duration, and severity of these signs are recorded.
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Body Weight: Body weights are recorded before dosing and at specified intervals throughout

the study.

6. Data Analysis: The LD50 value and its 95% confidence limits are calculated using a standard

statistical method, such as probit analysis or the moving average method.

Signaling Pathways and Mechanisms of Action
The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative

phosphorylation. The following diagram illustrates this process.
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Caption: Uncoupling of oxidative phosphorylation by dinitrophenol.

Dinitrophenols are lipophilic weak acids that act as proton ionophores. They readily diffuse

across the inner mitochondrial membrane, picking up protons in the acidic intermembrane
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space and releasing them into the more alkaline mitochondrial matrix. This process dissipates

the proton gradient that is essential for ATP synthase to produce ATP. As a result, the energy

from the electron transport chain is released as heat instead of being converted into chemical

energy in the form of ATP. This leads to an increase in metabolic rate and can cause fatal

hyperthermia.

Metabolism of 2,4-Dinitrophenol
The following diagram illustrates the primary metabolic pathway of 2,4-Dinitrophenol in

humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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